molecular formula C23H29ClN2 B15156234 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride

Cat. No.: B15156234
M. Wt: 368.9 g/mol
InChI Key: NVVXCUBCGCMAMV-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and ability to act as ligands in various catalytic processes. The structure of this compound consists of an imidazolium core substituted with two 2,6-diethylphenyl groups, making it a sterically demanding ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.

    Substitution with 2,6-Diethylphenyl Groups: The imidazolium core is then reacted with 2,6-diethylphenyl halides under basic conditions to introduce the 2,6-diethylphenyl groups.

    Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Imidazolium Core: Large-scale reactors are used to synthesize the imidazolium core.

    Efficient Substitution Reactions: Automated systems ensure efficient substitution with 2,6-diethylphenyl groups.

    Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium-based oxidants.

    Reduction: It can be reduced to form imidazolium-based reductants.

    Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.

Major Products

    Oxidation Products: Imidazolium-based oxidants.

    Reduction Products: Imidazolium-based reductants.

    Substitution Products: Various substituted imidazolium salts.

Scientific Research Applications

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in stabilizing pharmaceutical compounds.

    Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride involves its ability to act as a ligand and stabilize transition metal complexes. The steric bulk of the 2,6-diethylphenyl groups provides stability to the metal center, allowing for efficient catalytic processes. The imidazolium core can also participate in electron transfer processes, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but with isopropyl groups instead of ethyl groups.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains trimethylphenyl groups, offering different steric and electronic properties.

    1,3-Dicyclohexylimidazolium chloride: Features cyclohexyl groups, providing different steric hindrance and stability.

Uniqueness

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific steric and electronic properties imparted by the 2,6-diethylphenyl groups. These properties make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in various chemical reactions.

Properties

Molecular Formula

C23H29ClN2

Molecular Weight

368.9 g/mol

IUPAC Name

1,3-bis(2,6-diethylphenyl)imidazol-1-ium;chloride

InChI

InChI=1S/C23H29N2.ClH/c1-5-18-11-9-12-19(6-2)22(18)24-15-16-25(17-24)23-20(7-3)13-10-14-21(23)8-4;/h9-17H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

NVVXCUBCGCMAMV-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=C[N+](=C2)C3=C(C=CC=C3CC)CC.[Cl-]

Origin of Product

United States

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